1-Isopropenylpyrazole
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-Isopropenylpyrazole, has been a subject of interest in recent years due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . The synthesis involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis
The molecular structure of 1-Isopropenylpyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The molecular weight of the compound is 110.16 .Physical And Chemical Properties Analysis
1-Isopropenylpyrazole has a boiling point of 142 °C, a flash point of 43 °C, and a specific gravity of 0.93 at 20/20 degrees Celsius . Its refractive index is 1.46 .Safety and Hazards
1-Isopropenylpyrazole is a flammable liquid and vapor. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, keeping the container tightly closed, and wearing protective gloves/eye protection/face protection .
Future Directions
The future directions for 1-Isopropenylpyrazole and other pyrazole derivatives involve further exploration of their synthesis and properties. There is a growing interest in the green multicomponent synthesis of pyrazole derivatives, including the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis . Additionally, there is potential for these compounds to be targeted for the discovery of new drugs .
properties
IUPAC Name |
1-prop-1-en-2-ylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-6(2)8-5-3-4-7-8/h3-5H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTGBSDMQIKOIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N1C=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616207 | |
Record name | 1-(Prop-1-en-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25834-28-0 | |
Record name | 1-(Prop-1-en-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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